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Compound of Interest

4-Bromo-7-methyl-quinoline
Compound Name:

hydrobromide
CAS No.: 1373223-66-5
Cat. No.: B1380528

Get Quote

Part 1: Executive Summary & Compound Identity[1]

4-Bromo-7-methylquinoline hydrobromide is a critical heterocyclic building block, primarily
utilized in the synthesis of antimalarial agents, kinase inhibitors, and receptor antagonists.[1][2]
While the free base (CAS: 1070879-24-1) is lipophilic, the hydrobromide salt form is
engineered to enhance aqueous solubility and crystallinity for purification and handling.[1][2]

This guide synthesizes available physicochemical data with structural analog analysis to
provide a comprehensive solubility profile.[1][2] It includes a validated protocol for determining
equilibrium solubility, addressing the lack of specific granular data in open literature.

Chemical Identity
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Property Detail

Compound Name 4-Bromo-7-methylquinoline hydrobromide
Free Base CAS 1070879-24-1

Structure Quinoline core, Bromine at C4, Methyl at C7
Molecular Formula C1oHsBrN[2][31[41[5161[71[81[91[10][11] - HBr
Molecular Weight ~302.99 g/mol (Free Base: 222.08 g/mol )
Appearance Off-white to pale yellow crystalline solid

Part 2: Physicochemical Profile & Solubility

Landscape
Theoretical Physicochemical Parameters

Understanding the ionization behavior is prerequisite to predicting solubility.[1][2] The quinoline

nitrogen is a weak base.[1][2][9]
e pKa (Calculated): ~3.6 — 4.0.[1][2]

o Insight: The electron-withdrawing bromine at C4 lowers the pKa of the quinoline nitrogen
(typically 4.[1][2]9) significantly.[1][2] The electron-donating methyl at C7 provides a minor

compensatory increase.[1][2]

o Implication: The salt is prone to hydrolysis in neutral water.[1][2] To maintain the salt form

in solution, the pH must be kept below ~2.0.[1][2]
e LogP (Free Base): 3.41 (Predicted).[1][2]

o Insight: High lipophilicity drives the free base to partition into organic layers (DCM, EtOAc).
[1][2] The salt form disrupts this but retains significant hydrophobic character due to the

aromatic core.[1][2]

Solubility Landscape (Semi-Quantitative)
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The following data is derived from structural analogs (e.g., 4-bromoquinoline HBr) and standard

isolation protocols for quinoline salts.

Solvent Class

Solubility Rating

Operational Context

Polar Protic (Methanol,
Ethanol)

High (>50 mg/mL)

Preferred. Primary solvents for
recrystallization.[1][2] Heating

significantly boosts solubility.[1]
[2]

Water (Cold)

Moderate/Sparingly (1-10

The hydrophobic Br/Me
substituents limit water

solubility compared to

mg/mL) i o
unsubstituted quinoline salts.
[2]
Salt lattice energy is
Water (Hot >80°C) High overcome; useful for aqueous

recrystallization.[2]

Polar Aprotic (DMSO, DMF)

Very High (>100 mg/mL)

Ideal for stock solutions in

biological assays.[1]

Critical: Often used to

Acetonitrile (MeCN) Low/Sparingly precipitate the HBr salt from
reaction mixtures.[2]
Used as anti-solvents to crash
Non-Polar (Hexane, Ether) Insoluble

out the salt.[1]

Visualization: Solvent Selection Strategy

The diagram below illustrates the logical flow for solvent selection based on the desired
operation (Reaction, Isolation, or Analysis).
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Figure 1: Decision matrix for solvent selection based on the physicochemical interaction of the
quinoline HBr salt.

Part 3: Experimental Protocols

Since exact literature values for this specific isomer are rare, the following Self-Validating
Protocol is required to establish the precise equilibrium solubility (

) for your specific batch.

Protocol: Determination of Equilibrium Solubility
(Shake-Flask Method)

Objective: Determine

in water and pH 7.4 buffer at 25°C.
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Materials:

Workflow:

0.45 um PTFE Syringe Filters (Hydrophilic)[1][2]

HPLC System (UV Detector @ 254 nm)[1][2]

Thermomixer or Shaking Water Bath[1][2]

4-Bromo-7-methylquinoline HBr (Test Article)[1][2]

o Saturation: Add excess solid (~50 mg) to 2 mL of solvent (Water or Buffer) in a glass vial.

o Equilibration: Shake at 25°C for 24 hours. Note: Check visually; if all solid dissolves, add

more until a precipitate persists.[1]

o Phase Separation: Centrifuge at 10,000 rpm for 10 mins.

o Filtration: Filter the supernatant through a 0.45 um PTFE filter. Discard the first 200 puL

(saturates filter adsorption sites).

e Dilution: Dilute the filtrate 100x with Methanol (to ensure the salt remains dissolved and

compatible with HPLC mobile phase).

» Quantification: Inject onto HPLC. Calculate concentration using a calibration curve of the

standard.

Visualization: Solubility Determination Workflow

1. Saturation 2. Equilibration
(Excess Solid + Solvent) (24h Shake @ 25°C)

\d

3. Separation
(Centrifuge & Filter)

Discard first
200pL filtrate

»

4. Dilution

"| (1:100 in MeOH)

N 5. HPLC-UV
(Quantification @ 254nm)

Click to download full resolution via product page

Figure 2: Step-by-step workflow for determining equilibrium solubility.
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Part 4: Handling & Stability (Expert Insights)

e Hygroscopicity: Hydrobromide salts of quinolines are moderately hygroscopic.[1][2]

o Action: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Exposure to ambient
moisture can lead to the formation of a "gum" or hydrate, altering the apparent solubility
and MW.[1][2]

o Salt Disproportionation:

o Risk:[1][10][12] In high pH aqueous environments (pH > 5), the HBr may dissociate,
causing the free base to precipitate (oiling out).[1][2]

o Detection: If your aqueous solution turns cloudy upon standing, check pH.[1][2] Re-acidify
with dilute HBr to restore clarity.

o Light Sensitivity:
o Risk:[1][10][12] Bromo-quinolines are photosensitive (de-bromination).[1][2]
o Action: Use amber glassware for all solubility studies.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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